

# Unraveling the Structure of Bis[6-(5,6-dihydrochelerythriny)]amine: A Technical Guide

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## Compound of Interest

Compound Name: Bis[6-(5,6-dihydrochelerythriny)]amine

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## Abstract

**Bis[6-(5,6-dihydrochelerythriny)]amine** is a synthetic dimeric derivative of the natural benzophenanthridine alkaloid, dihydrochelerythrine. This guide provides a comprehensive overview of the structural elucidation of this complex molecule, consolidating available data and outlining the key experimental methodologies. The information presented is intended to serve as a technical resource for researchers engaged in the fields of natural product synthesis, medicinal chemistry, and drug development. The compound has garnered interest for its potential biological activities, including antibacterial properties, making a thorough understanding of its structure crucial for further investigation and development.

## Compound Profile

**Bis[6-(5,6-dihydrochelerythriny)]amine** is a molecule formed by the linkage of two 5,6-dihydrochelerythrine units through a central amine bridge. Its fundamental properties are summarized in the table below.

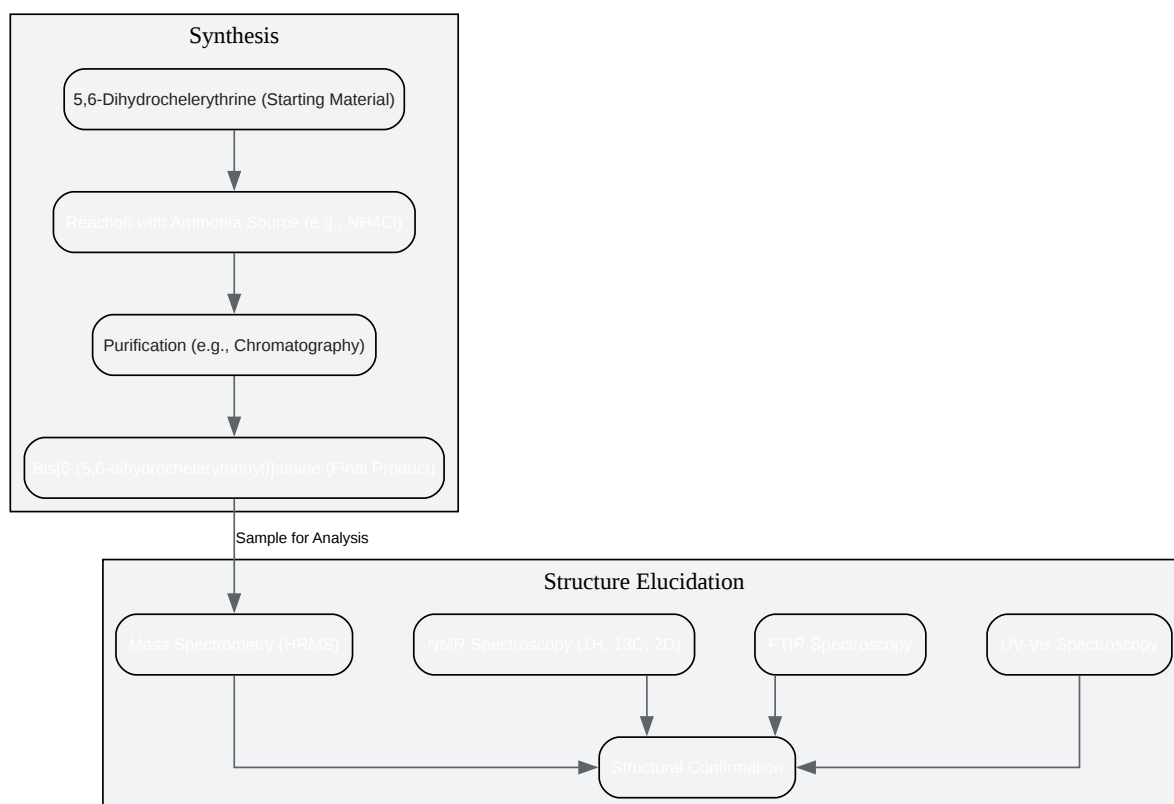
Property	Value
Chemical Formula	C <sub>42</sub> H <sub>37</sub> N <sub>3</sub> O <sub>8</sub>
Molecular Weight	711.76 g/mol
CAS Number	165393-48-6
IUPAC Name	N-(1,2-dimethoxy-12-methyl-5,6-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]phenanthridin-6-yl)-1,2-dimethoxy-12-methyl-5,6-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]phenanthridin-6-amine
Synonyms	Bis(dihydrochelerythriny)amine

## Hypothetical Synthetic Pathway and Structure Elucidation

While a definitive, peer-reviewed synthesis and structural elucidation of **Bis[6-(5,6-dihydrochelerythriny)]amine** is not readily available in the public domain, a plausible synthetic route can be postulated based on the reactivity of related alkaloids. The structural confirmation would then rely on a suite of spectroscopic techniques.

A potential pathway for the synthesis of this dimeric amine is detailed in the Chinese patent CN101428026A, which focuses on the application of such compounds as antibacterial agents. The synthesis likely involves the reaction of 5,6-dihydrochelerythrine with an ammonia source under conditions that favor nucleophilic substitution at the C6 position of the dihydrochelerythrine core.

Below is a generalized workflow for the synthesis and structural confirmation of **Bis[6-(5,6-dihydrochelerythriny)]amine**.



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Caption: General workflow for the synthesis and structural elucidation of **Bis[6-(5,6-dihydrochelerythrinyl)]amine**.

## Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols for the key analytical techniques that would be employed in the structural elucidation of **Bis[6-(5,6-**

dihydrochelerythriny)]amine.

## High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the exact mass and elemental composition of the molecule.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
- Method:
  - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
  - Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.
  - Ionization: The sample is ionized in positive ion mode.
  - Data Acquisition: Mass spectra are acquired over a mass range of m/z 100-1000.
  - Data Analysis: The exact mass of the protonated molecule  $[M+H]^+$  is determined and used to calculate the elemental formula.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed carbon-hydrogen framework and the connectivity of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Method:
  - Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a 5 mm NMR tube.

- $^1\text{H}$  NMR: A standard proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of all proton signals.
- $^{13}\text{C}$  NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the chemical shifts of all carbon atoms.
- 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer.
- Method:
  - Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
  - Data Acquisition: The infrared spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether).

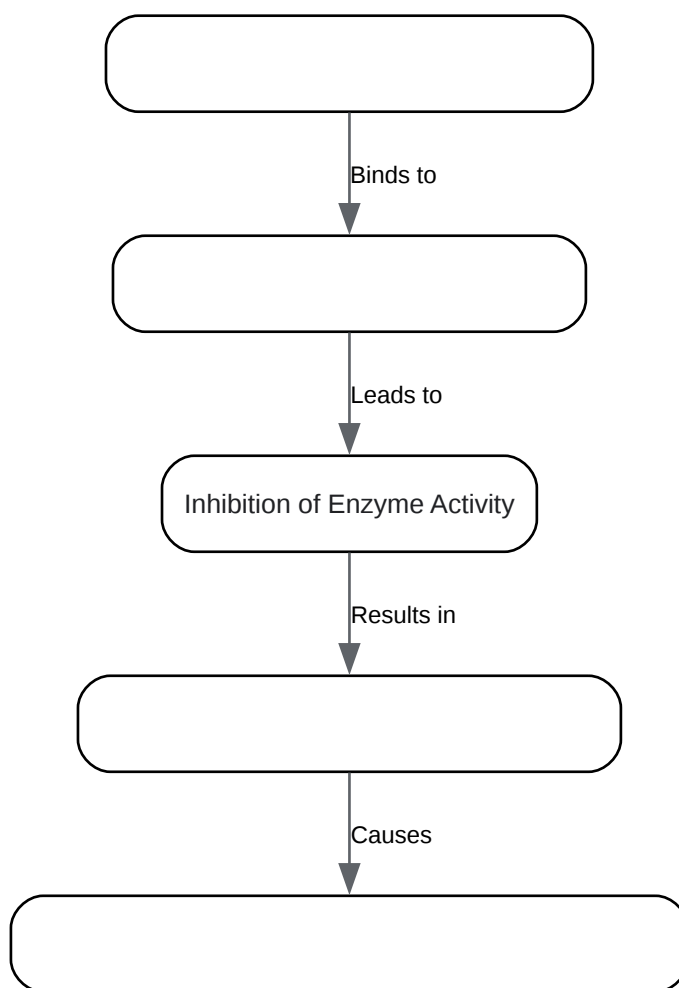
## Anticipated Spectroscopic Data

Based on the proposed structure, the following table summarizes the expected key spectroscopic data.

Technique	Expected Observations
HRMS (ESI-TOF)	[M+H] <sup>+</sup> peak at m/z 712.2608, corresponding to the elemental formula C <sub>42</sub> H <sub>38</sub> N <sub>3</sub> O <sub>8</sub> <sup>+</sup> .
<sup>1</sup> H NMR	Aromatic proton signals in the range of δ 6.5-8.0 ppm. Methoxy group signals around δ 3.9-4.1 ppm. N-methyl group signals around δ 2.5-2.8 ppm. Signals for the dihydro portion of the molecule, including the C6 proton, would be expected in the aliphatic region. A signal for the N-H proton of the central amine bridge would also be anticipated.
<sup>13</sup> C NMR	Aromatic carbon signals in the range of δ 100-150 ppm. Methoxy carbon signals around δ 55-60 ppm. N-methyl carbon signals around δ 40-45 ppm. Aliphatic carbon signals for the dihydro portion of the molecule.
FTIR	Absorption bands for N-H stretching (around 3300-3400 cm <sup>-1</sup> ), aromatic C-H stretching (around 3000-3100 cm <sup>-1</sup> ), aliphatic C-H stretching (around 2800-3000 cm <sup>-1</sup> ), C=C aromatic stretching (around 1500-1600 cm <sup>-1</sup> ), and C-O ether stretching (around 1000-1300 cm <sup>-1</sup> ).

## Potential Signaling Pathway Interaction

Given that **Bis[6-(5,6-dihydrochelerythriny)]amine** is a derivative of a known bioactive alkaloid, it is plausible that it interacts with cellular signaling pathways. The parent compound, chelerythrine, is a known inhibitor of Protein Kinase C (PKC). It is therefore hypothesized that the dimeric structure of **Bis[6-(5,6-dihydrochelerythriny)]amine** may also target protein kinases or other enzymes involved in cell signaling and proliferation, which could be the basis for its reported antibacterial activity.



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Caption: Hypothesized mechanism of action via enzyme inhibition.

## Conclusion

The structural elucidation of **Bis[6-(5,6-dihydrochelerythrinyl)]amine** requires a multi-faceted analytical approach, combining high-resolution mass spectrometry with a suite of NMR and FTIR spectroscopic techniques. While definitive experimental data from publicly accessible scientific literature remains elusive, the information presented in this guide, based on the known chemistry of related compounds and information from patent literature, provides a solid framework for any research endeavor focused on this intriguing molecule. Further investigation into its synthesis and biological activity is warranted to fully explore its therapeutic potential.

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## References

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